molecular formula C9H15N3O3 B13639044 tert-Butyl (2-(aminomethyl)oxazol-5-yl)carbamate

tert-Butyl (2-(aminomethyl)oxazol-5-yl)carbamate

Cat. No.: B13639044
M. Wt: 213.23 g/mol
InChI Key: GAARHHZBUYEZQG-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(aminomethyl)-1,3-oxazol-5-yl]carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminomethyl group, and an oxazole ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(aminomethyl)-1,3-oxazol-5-yl]carbamate typically involves the protection of amines using the tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can deprotonate the amine or undergo spontaneous decarboxylation .

Industrial Production Methods

Industrial production methods for this compound often involve the use of di-tert-butyl dicarbonate in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction is typically carried out at room temperature, and the product is purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(aminomethyl)-1,3-oxazol-5-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for deprotection, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl N-[2-(aminomethyl)-1,3-oxazol-5-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(aminomethyl)-1,3-oxazol-5-yl]carbamate involves the activation of the tert-butyloxycarbonyl group through protonation. This leads to the formation of a resonance-stabilized intermediate, which facilitates the cleavage of the tert-butyl group. The resulting carbocation can undergo elimination or nucleophilic attack, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(aminomethyl)-1,3-oxazol-5-yl]carbamate is unique due to the presence of the oxazole ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound in organic synthesis and scientific research .

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

tert-butyl N-[2-(aminomethyl)-1,3-oxazol-5-yl]carbamate

InChI

InChI=1S/C9H15N3O3/c1-9(2,3)15-8(13)12-7-5-11-6(4-10)14-7/h5H,4,10H2,1-3H3,(H,12,13)

InChI Key

GAARHHZBUYEZQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(O1)CN

Origin of Product

United States

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